N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide
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Overview
Description
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide is a complex organic compound featuring a pyrazolopyrimidine core, an azepane moiety, and a cyclohexyl group
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from performing its normal function in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . Therefore, inhibiting CDK2 can halt cell cycle progression, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by the compound results in significant anti-proliferative effects against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide has been found to interact with CDK2, a cyclin-dependent kinase . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest . The compound’s interaction with CDK2 suggests that it may have potential as a therapeutic agent in conditions where cell cycle regulation is disrupted, such as in cancer .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2 . The compound acts as an inhibitor of CDK2, leading to cell cycle arrest . This inhibition is likely achieved through binding interactions with the enzyme, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide typically starts with constructing the pyrazolopyrimidine core. Key steps include:
Formation of pyrazolo[3,4-d]pyrimidine: : Begins with cyclization of a substituted hydrazine and a nitrile derivative under acidic conditions.
Incorporation of the azepane ring: : Using nucleophilic substitution reactions, the azepane group is introduced.
Attaching the propanamide side chain: : Through acylation reactions, typically using acyl chlorides in the presence of base.
Industrial Production Methods
Scaling up to industrial production often involves optimizing reaction conditions:
Catalysts: : Employing heterogeneous or homogeneous catalysts to enhance yield.
Solvent Systems: : Solvents like toluene or DCM aid in maintaining solubility and reaction kinetics.
Purification: : Techniques like crystallization or chromatography ensure purity and removal of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Generally stable but under harsh conditions, can undergo oxidative degradation.
Reduction: : Can reduce the pyrazolopyrimidine ring under hydrogenation.
Substitution: : Halogenation or alkylation reactions on the azepane ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or similar oxidizing agents.
Reduction: : Hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Use of alkyl halides or acyl halides under basic conditions.
Major Products Formed
Oxidation: : Yields various oxo-derivatives.
Reduction: : Leads to hydrogenated derivatives.
Substitution: : Results in alkylated or acylated products.
Scientific Research Applications
Chemistry
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide is studied for its reactivity and utility as an intermediate in complex organic syntheses.
Biology and Medicine
Antiviral and Anticancer Research: : Exhibits activity against certain viral strains and cancer cell lines, making it a candidate for drug development.
Pharmacological Studies: : Investigates its role as an enzyme inhibitor or receptor agonist/antagonist.
Industry
Pharmaceutical Development: : As a lead compound or scaffold for drug discovery.
Comparison with Similar Compounds
Compared to other pyrazolopyrimidine derivatives, N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide:
Structural Uniqueness: : Features a rare combination of functional groups.
Enhanced Activity: : Shows improved efficacy in certain biological assays.
List of Similar Compounds
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-phenylpropanamide
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-methylpropanamide
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N6O/c29-20(11-10-18-8-4-3-5-9-18)23-12-15-28-22-19(16-26-28)21(24-17-25-22)27-13-6-1-2-7-14-27/h16-18H,1-15H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFSDXJANUXKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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